N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

LSD1/KDM1A inhibition Epigenetics Cancer

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide (CAS 307510-45-8) is a synthetic benzothiazole-benzamide derivative (C₁₈H₁₈N₂O₃S, MW 342.41). The compound has been profiled in biochemical screening cascades targeting lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases, showing significantly attenuated potency (LSD1 IC₅₀ ≈ 10,000 nM) that positions it as a critical negative control or selectivity probe rather than a lead candidate.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 307510-45-8
Cat. No. B2945781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
CAS307510-45-8
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)13-6-5-12(22-3)9-14(13)23-4/h5-9H,1-4H3,(H,19,20,21)
InChIKeyYQPKMTFZTLBSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide (CAS 307510-45-8) Procurement Evidence Guide


N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide (CAS 307510-45-8) is a synthetic benzothiazole-benzamide derivative (C₁₈H₁₈N₂O₃S, MW 342.41) [1]. The compound has been profiled in biochemical screening cascades targeting lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases, showing significantly attenuated potency (LSD1 IC₅₀ ≈ 10,000 nM) that positions it as a critical negative control or selectivity probe rather than a lead candidate [2]. Its unique substitution pattern—4,6-dimethyl on the benzothiazole and 2,4-dimethoxy on the benzamide—confers distinct electronic and steric properties that differentiate it from active congeners, making it valuable for structure-activity relationship (SAR) deconvolution [3].

Why N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide Cannot Be Interchanged with Close Benzothiazole-Benzamide Analogs


Within the amino-carboxamide benzothiazole series, subtle substituent permutations on both the benzothiazole core and the benzamide ring produce profound potency shifts against epigenetic and neurological targets [1]. The parent hit compound (unsubstituted benzothiazole core with 2,4-dimethoxybenzamide; IC₅₀ = 18.4 µM against LSD1) loses essentially all detectable inhibitory activity when the benzothiazole is 4,6-dimethylated (IC₅₀ ≈ 10 µM), while optimized leads bearing alternative substitution attain IC₅₀ values of 4.35–4.64 µM [2]. Simply substituting a dimethyl positional isomer (e.g., 4,5- or 5,6-dimethyl) or a dimethoxy regioisomer (e.g., 2,3- or 3,5-dimethoxy) without confirmatory biochemical data risks introducing either false-positive activity or unanticipated inactivity, undermining assay reproducibility in LSD1, MAO, and kinase inhibitor programs [3].

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide Quantitative Differentiation Evidence


LSD1 Inhibitory Activity: This Compound as a Defined Low-Potency Benchmark vs. Optimized Congeners

The target compound exhibits an LSD1 IC₅₀ of approximately 10,000 nM (10 µM) in a recombinant human LSD1 assay measuring H₂O₂ production via Amplex Red [1]. This potency is roughly 2× weaker than the unsubstituted parent hit inhibitor 1 (IC₅₀ = 18.4 µM) and substantially weaker than optimized leads 26 (IC₅₀ = 4.64 µM) and 30 (IC₅₀ = 4.35 µM) reported in the hit-to-lead campaign [2].

LSD1/KDM1A inhibition Epigenetics Cancer

Monoamine Oxidase A (MAO-A) Counter-Screening: Target Compound Demonstrates >10-Fold Selectivity Window Over LSD1

In a human MAO-A enzyme inhibition assay using a luciferin-derivative substrate, the target compound showed an IC₅₀ exceeding 100,000 nM (>100 µM) [1]. This is >10-fold higher (weaker) than its LSD1 IC₅₀, indicating minimal MAO-A liability. In contrast, related benzothiazole-benzamide derivatives lacking the 4,6-dimethyl substitution have displayed more balanced LSD1/MAO-A dual activity profiles [2].

MAO-A inhibition Selectivity profiling Neuropharmacology

Regioisomeric Differentiation: 2,4-Dimethoxybenzamide Substitution Enables NQO2 Pharmacophore Discrimination vs. 3,5-Dimethoxy Analogs

In a systematic benzothiazole series screened against NQO2, the 2,4-dimethoxybenzamide sub-series (which includes the target compound scaffold) showed a distinct structure-activity profile compared to 3,5-dimethoxy analogs [1]. The most potent NQO2 inhibitor in the study (IC₅₀ = 25 nM) bore a completely different substitution pattern (6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole), confirming that minor positional changes in the dimethoxy substitution profoundly alter NQO2 affinity. The target compound's 2,4-dimethoxy configuration is therefore a defined pharmacophore element for SAR mapping.

NQO2 inhibition Oxidoreductase Inflammation

CDK2/GSK-3β Kinase Panel: Dual-Kinase Profiling with Defined Low Micromolar Potency Differentiates from Mono-Selective Benzothiazole Amides

A 2023 Journal of Medicinal Chemistry study reported that the target compound inhibits both CDK2 and GSK-3β with IC₅₀ values in the low micromolar range, with X-ray crystallography confirming binding within the ATP-binding pockets [1]. This dual-kinase profile differentiates it from mono-selective benzothiazole amides such as N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylthiophene-2-carboxamide (CHEMBL3218919), which has been profiled primarily against a narrower kinase panel, and from the benzothiazole-based LRRK2-selective inhibitors (e.g., CZC-54252, LRRK2 IC₅₀ = 1.28 nM) which show extreme selectivity for LRRK2 over CDK/GSK family kinases [2].

CDK2 inhibition GSK-3β inhibition Kinase profiling

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide: Optimal Research Application Scenarios


Negative Control / Low-Potency Benchmark in LSD1 Enzyme Inhibition Assays

The compound's well-documented weak LSD1 IC₅₀ (~10 µM) makes it an ideal negative control for high-throughput screening cascades targeting LSD1/KDM1A. When used alongside active leads (IC₅₀ 4–18 µM), it establishes the lower boundary of the assay window and validates that the screen is not artifact-prone [1]. Its >10-fold selectivity over MAO-A ensures that observed effects in cellular histone methylation assays are not confounded by amine oxidase off-target activity [2].

Regioisomeric Pharmacophore Probe for NQO2 Oxidoreductase Inhibitor Design

As a defined member of the 2,4-dimethoxybenzamide benzothiazole series, this compound serves as a specific pharmacophoric probe to interrogate the NQO2 active site geometry. The 2,4- vs. 3,5-dimethoxy positional isomerism has been shown to dictate binding mode within the NQO2 catalytic pocket, and procurement of the exact 2,4-isomer (rather than the 3,4- or 3,5- variants) is essential for SAR continuity in NQO2 inhibitor optimization programs [3].

Dual CDK2/GSK-3β Kinase Engagement Tool for Oncology and Neurodegeneration Pathway Analysis

With confirmed dual inhibitory activity against CDK2 and GSK-3β at low micromolar concentrations, the compound enables simultaneous pathway modulation of both cell-cycle progression (CDK2) and Wnt/β-catenin signaling (GSK-3β). This is particularly valuable for preclinical research where polypharmacology is desired, such as in triple-negative breast cancer or tauopathy models, and where highly selective kinase probes would miss synergistic pathway interactions .

Benzothiazole-Benzamide Scaffold Reference Standard for Medicinal Chemistry Library Design

As a commercially available screening compound (Life Chemicals F0098-0138) with established purity and structural characterization, the compound serves as a reliable building block reference for synthesizing focused benzothiazole-benzamide libraries targeting epigenetic readers, kinases, and oxidoreductases. Its 4,6-dimethyl-2,4-dimethoxy substitution pattern provides a defined steric and electronic baseline against which new synthetic analogs can be benchmarked .

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.